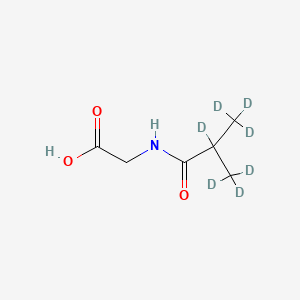

N-Isobutyryl-d7-glycine

Description

Historical Trajectory of Stable Isotope Applications in Biomedical Sciences

The use of stable isotopes as tracers in biomedical research has a rich history spanning nearly a century, fundamentally shaping our understanding of physiology, metabolism, and disease. nih.gov The journey began with the discovery of deuterium (B1214612), a stable isotope of hydrogen with mass 2, by Harold Urey in the early 1930s. nih.gov This discovery opened the door to using "labeled" molecules to trace metabolic pathways in living organisms.

Initially, the high cost and the need for specialized mass spectrometers, which were not commonly available, limited their widespread use. nih.gov For a period, long-lived radioisotopes like Carbon-14 became more common for tracing biological processes. nih.gov However, stable isotopes remained indispensable for studying elements like nitrogen and oxygen, which lack long-lived radioactive isotopes. nih.gov This necessity drove continuous research into nitrogen balance, protein metabolism, and liver function using stable isotopes. nih.gov

A resurgence in the use of stable isotope tracers occurred from the 1960s and 70s, spurred by interest in studying protein deficiency in children, where radiolabeled tracers were ethically unfeasible. nih.gov The concurrent development and increased accessibility of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) technologies were pivotal. nih.gov These advancements allowed researchers outside of pure physical chemistry to apply stable isotope techniques, bringing them to the forefront of physiological and clinical research. nih.gov Today, stable isotope tracers are used to investigate human metabolism from the whole-body level down to individual cellular components and proteins. nih.gov

Principles and Advantages of Deuterated Compounds as Internal Standards in Quantitative Analytical Science

In quantitative analysis, particularly with highly sensitive techniques like mass spectrometry (MS), achieving precision and accuracy is paramount. clearsynth.com Internal standards are essential for correcting variations that can occur during sample preparation, injection, and analysis. aptochem.comscispace.com Stable isotope-labeled (SIL) compounds, especially deuterated compounds, are considered the gold standard for internal standards in LC-MS bioanalysis. aptochem.comscispace.comscioninstruments.com

A deuterated internal standard is a version of the analyte molecule where one or more hydrogen atoms have been replaced by deuterium. clearsynth.com Since deuterium is a stable (non-radioactive) isotope of hydrogen, the labeled compound is chemically almost identical to the analyte. nih.gov However, its mass is higher due to the extra neutron in each deuterium atom. This mass difference is the key to its utility. nih.gov

The primary advantages of using a deuterated internal standard like N-Isobutyryl-d7-glycine include:

Co-elution with the Analyte : Because its chemical properties are nearly identical to the unlabeled analyte, a deuterated standard exhibits the same behavior during chromatographic separation, meaning it elutes at the same time. aptochem.com This is crucial for accurate correction.

Compensation for Matrix Effects : Biological samples are complex matrices that can enhance or suppress the ionization of an analyte in the mass spectrometer's source. scioninstruments.comtexilajournal.com Since the deuterated standard co-elutes and has the same ionization characteristics as the analyte, it experiences the same matrix effects. texilajournal.com By calculating the ratio of the analyte's signal to the internal standard's signal, these effects are effectively canceled out, leading to more accurate quantification. texilajournal.com

Correction for Sample Preparation Variability : Any loss of sample during extraction, handling, or derivatization will affect both the analyte and the deuterated standard equally, preserving the accuracy of the final concentration measurement. aptochem.com

Improved Method Robustness : The use of SIL internal standards enhances the reliability and reproducibility of analytical methods, reducing the rate of sample rejection and increasing throughput. aptochem.comscispace.com

| Advantage | Description |

| Near-Identical Chemical Behavior | Co-elutes with the analyte in chromatography and has similar extraction recovery and ionization efficiency. aptochem.com |

| Correction for Ion Suppression/Enhancement | Experiences the same matrix effects as the analyte, allowing for accurate compensation. scioninstruments.comtexilajournal.com |

| Distinguishable by Mass Spectrometry | The mass difference allows the instrument to measure the standard and the analyte simultaneously but separately. nih.gov |

| Enhanced Precision and Accuracy | Compensates for variations in sample handling, injection volume, and instrument response. clearsynth.comscispace.com |

Role of N-Isobutyryl-Glycine within Endogenous Metabolic Networks

N-Isobutyryl-glycine is an endogenous acylglycine, meaning it is produced within the body. hmdb.canih.gov It is a minor metabolite formed from the catabolism (breakdown) of the branched-chain amino acid (BCAA) valine. hmdb.cahealthmatters.io Its formation involves two key metabolic processes: the BCAA catabolic pathway and the glycine (B1666218) conjugation pathway. researchgate.netresearchgate.net The presence and concentration of N-isobutyrylglycine in urine can be an indicator of specific metabolic states and inborn errors of metabolism. hmdb.cahealthmatters.io

The branched-chain amino acids—valine, leucine (B10760876), and isoleucine—are essential amino acids that play crucial roles in protein structure and cell signaling. researchgate.netnih.gov Their breakdown begins with two common enzymatic steps that act on all three BCAAs. nih.govreactome.org

Transamination : The first step is a reversible reaction catalyzed by branched-chain aminotransferases (BCATs). nih.govmdpi.com This enzyme transfers the amino group from the BCAA to α-ketoglutarate, producing a branched-chain α-keto acid (BCKA) and glutamate. nih.gov In the case of valine, this step produces α-ketoisovalerate (KIV). nih.govmdpi.com

Oxidative Decarboxylation : The second, irreversible step is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. nih.govfrontiersin.org This complex converts the BCKAs into their respective acyl-CoA derivatives. frontiersin.org KIV is converted to isobutyryl-CoA. researchgate.net

From this point, the catabolic pathways for the three BCAAs diverge. Isobutyryl-CoA, derived from valine, undergoes several further enzymatic reactions to ultimately be converted into succinyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production. researchgate.net

| Step | Enzyme | Substrate (from Valine) | Product |

| 1. Transamination | Branched-chain aminotransferase (BCAT) | Valine | α-ketoisovalerate (KIV) |

| 2. Oxidative Decarboxylation | Branched-chain α-keto acid dehydrogenase (BCKDH) | α-ketoisovalerate (KIV) | Isobutyryl-CoA |

In certain genetic disorders, such as isobutyryl-CoA dehydrogenase deficiency, a defect in the subsequent breakdown of isobutyryl-CoA leads to its accumulation. hmdb.cahealthmatters.io This excess isobutyryl-CoA is then shunted into alternative pathways, including glycine conjugation. hmdb.ca

Glycine conjugation is a detoxification process that occurs primarily in the mitochondria of liver and kidney cells. uniroma1.itresearchgate.net It serves to convert various endogenous and xenobiotic (foreign) acid molecules into more water-soluble forms that can be easily excreted in the urine. uniroma1.itnih.gov The pathway plays a crucial role in maintaining the mitochondrial pool of free Coenzyme A (CoASH), which is vital for energy metabolism. uniroma1.itresearchgate.net

The process involves two main steps:

Acyl-CoA Formation : Carboxylic acids are first activated by being joined to Coenzyme A, forming a high-energy acyl-CoA thioester. This reaction is catalyzed by mitochondrial ligases. researchgate.netuniroma1.it

Glycine Transfer : The acyl group is then transferred from the acyl-CoA molecule to the amino acid glycine. researchgate.net This step is catalyzed by the enzyme glycine N-acyltransferase (GLYAT). researchgate.netuniroma1.it The product is an N-acylglycine conjugate, such as N-isobutyrylglycine. hmdb.ca

This pathway is the metabolic route by which N-isobutyrylglycine is formed from the isobutyryl-CoA that accumulates during normal or disordered valine metabolism. hmdb.ca The rate of this conjugation is dependent on the availability of both the acyl-CoA substrate and glycine. researchgate.netfrontiersin.org Therefore, the urinary excretion of N-isobutyrylglycine can reflect the metabolic flux through the valine catabolic pathway. healthmatters.iofrontiersin.org

Structure

3D Structure

Properties

Molecular Formula |

C6H11NO3 |

|---|---|

Molecular Weight |

152.20 g/mol |

IUPAC Name |

2-[[2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoyl]amino]acetic acid |

InChI |

InChI=1S/C6H11NO3/c1-4(2)6(10)7-3-5(8)9/h4H,3H2,1-2H3,(H,7,10)(H,8,9)/i1D3,2D3,4D |

InChI Key |

DCICDMMXFIELDF-UAVYNJCWSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C(=O)NCC(=O)O)C([2H])([2H])[2H] |

Canonical SMILES |

CC(C)C(=O)NCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Enrichment Assessment of N Isobutyryl D7 Glycine

Chemical Synthesis Routes for Deuterium (B1214612) Incorporation

The most common approach for the synthesis of N-Isobutyryl-d7-glycine involves the acylation of glycine (B1666218) with a deuterated isobutyrylating agent. This strategy ensures the precise placement of deuterium atoms on the isobutyryl group. The synthesis typically begins with the preparation of deuterated isobutyric acid or its corresponding acyl chloride.

A plausible and efficient route for the synthesis of this compound is the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride in the presence of a base. scielo.brnih.govnih.gov This method is widely used for the preparation of amides and is adaptable for the synthesis of N-acyl amino acids. google.com

Deuteration of Isobutyric Acid: Isobutyric acid is subjected to a deuteration process to yield isobutyric acid-d7. This can be achieved through various methods, such as exchange reactions in the presence of a suitable catalyst and a deuterium source like D₂O.

Formation of Isobutyryl-d7 Chloride: The deuterated isobutyric acid is then converted to its more reactive acyl chloride derivative, isobutyryl-d7 chloride, typically by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

N-Acylation of Glycine: Finally, glycine is acylated with isobutyryl-d7 chloride under Schotten-Baumann conditions. This involves reacting the two components in a two-phase system of an organic solvent and water, with a base to neutralize the hydrogen chloride formed during the reaction. scielo.br

Stereoselective Deuteration Strategies

While the isobutyryl group of this compound does not possess a chiral center, the principles of stereoselective synthesis can be relevant in the broader context of deuterating complex molecules. In this specific case, the focus is on exhaustive deuteration of the seven non-exchangeable hydrogen atoms of the isobutyryl moiety rather than creating a specific stereoisomer. The primary goal is to achieve high levels of deuterium incorporation at all seven positions of the isopropyl group and the alpha-carbon.

Optimization of Reaction Conditions for Isotopic Yield and Purity

The efficiency of the N-acylation of glycine with isobutyryl-d7 chloride is dependent on several factors that need to be optimized to maximize the chemical yield and maintain high isotopic purity.

Key parameters for optimization include:

Base: The choice and concentration of the base are critical. Common bases for the Schotten-Baumann reaction include sodium hydroxide, potassium carbonate, and pyridine. The base neutralizes the HCl generated, driving the reaction to completion.

Solvent System: A biphasic solvent system, typically an inert organic solvent (e.g., diethyl ether, dichloromethane) and water, is often employed. The organic phase dissolves the acyl chloride, while the aqueous phase dissolves the glycine and the base.

Temperature: The reaction is often carried out at low temperatures (0-5 °C) to control the exothermic reaction and minimize side reactions, such as the hydrolysis of the acyl chloride.

Stoichiometry: The molar ratio of the reactants is crucial. A slight excess of the acyl chloride may be used to ensure complete conversion of the glycine.

An example of optimized reaction conditions is presented in the following table:

| Parameter | Optimized Condition |

| Reactants | Glycine, Isobutyryl-d7 chloride |

| Solvent | Dichloromethane/Water (1:1 v/v) |

| Base | 2 M Sodium Hydroxide |

| Temperature | 0-5 °C |

| Reaction Time | 2-4 hours |

| Molar Ratio (Glycine:Acyl Chloride) | 1:1.1 |

Analytical Characterization of Isotopic Purity and Atomic Deuterium Enrichment

Following the synthesis, it is imperative to thoroughly characterize the product to confirm its identity, chemical purity, and, most importantly, its isotopic enrichment. A combination of quantitative Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) is typically employed for this purpose. rsc.org

Quantitative Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Content

Quantitative ¹H NMR (qNMR) is a powerful technique for determining the deuterium content by measuring the reduction in the intensity of proton signals at the sites of deuteration. By comparing the integral of a residual proton signal in the deuterated position to the integral of a non-deuterated proton signal within the same molecule, the percentage of deuterium incorporation can be calculated.

For this compound, the signals corresponding to the protons of the isobutyryl group would be significantly diminished in the ¹H NMR spectrum. The deuterium enrichment can be calculated using the following formula:

Deuterium Enrichment (%) = [1 - (Integral of residual CH protons / Expected integral for non-deuterated CH protons)] x 100

A representative ¹H NMR data table for a synthesized batch of this compound is shown below:

| Proton Signal | Chemical Shift (ppm) | Integration (Relative) | Deuterium Incorporation (%) |

| Glycine-CH₂ | 3.95 | 2.00 (Reference) | N/A |

| Isobutyryl-CH | 2.45 | 0.02 | >98% |

| Isobutyryl-CH₃ | 1.10 | 0.04 | >98% |

²H NMR can also be used to directly observe the deuterium signals and confirm their positions in the molecule.

High-Resolution Mass Spectrometry for Isotopic Distribution Analysis

High-resolution mass spectrometry (HRMS) is an essential tool for determining the isotopic distribution of the synthesized compound. nih.govresearchgate.net It allows for the accurate mass measurement of the different isotopologues (molecules that differ only in their isotopic composition) present in the sample. By analyzing the relative intensities of the peaks corresponding to the unlabeled (M+0) and the various deuterated species (M+1, M+2, etc.), the isotopic purity can be determined.

The theoretical mass of N-Isobutyryl-glycine is 145.0739 g/mol . For this compound, the expected monoisotopic mass would be approximately 152.1166 g/mol . HRMS analysis provides a detailed profile of the isotopic distribution.

A typical isotopic distribution profile for a high-purity batch of this compound would be:

| Isotopologue | Relative Abundance (%) |

| d₀ | < 0.1 |

| d₁ | < 0.1 |

| d₂ | < 0.1 |

| d₃ | 0.2 |

| d₄ | 0.8 |

| d₅ | 2.5 |

| d₆ | 15.4 |

| d₇ | 81.0 |

This data indicates that the majority of the product is the fully deuterated d₇ species, with minor contributions from less-deuterated isotopologues.

Scale-Up Considerations for Research-Grade Production

Transitioning the synthesis of this compound from a laboratory scale to a larger, research-grade production level introduces several challenges that need to be addressed to ensure safety, efficiency, and consistent product quality.

Key considerations for scale-up include:

Heat Management: The acylation reaction is exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. catsci.com This requires careful control of the reaction temperature using appropriate cooling systems to prevent runaway reactions and the formation of byproducts.

Mixing and Mass Transfer: Ensuring efficient mixing of the biphasic reaction mixture is crucial for consistent reaction rates and yields. In larger reactors, mass transfer between the aqueous and organic phases can become a limiting factor. The selection of appropriate agitation systems is therefore critical.

Reagent Handling and Safety: Handling larger quantities of reagents like thionyl chloride and isobutyryl-d7 chloride requires stringent safety protocols and specialized equipment to manage their corrosive and reactive nature.

Purification: The purification of the final product on a larger scale may require different techniques than those used in the lab. Crystallization is often the preferred method for large-scale purification due to its efficiency and cost-effectiveness. Optimization of crystallization conditions, including solvent selection and cooling profiles, is necessary to obtain high purity and good recovery.

Advanced Analytical Method Development and Validation Utilizing N Isobutyryl D7 Glycine

Chromatographic Separation Techniques

The effective separation of N-Isobutyrylglycine from other components in a biological sample is a prerequisite for accurate quantification. Both gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry have been successfully employed for this purpose.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like N-Isobutyrylglycine, a derivatization step is necessary to increase their volatility. A common approach involves the conversion of the analyte into a more volatile ester, such as a trimethylsilyl (B98337) (TMS) derivative.

In a typical GC-MS workflow, the biological sample (e.g., urine) is first spiked with a known amount of N-Isobutyryl-d7-glycine as the internal standard. Following sample extraction, the dried extract is derivatized to form the TMS esters of both the analyte and the internal standard. The derivatized sample is then injected into the GC-MS system. The separation is achieved on a capillary column, and the mass spectrometer is operated in selected ion monitoring (SIM) mode to detect specific ions for both the derivatized N-Isobutyrylglycine and this compound. The ratio of the peak areas of the analyte to the internal standard is used to calculate the concentration of N-Isobutyrylglycine in the original sample.

Table 1: Representative GC-MS Parameters for the Analysis of N-Isobutyrylglycine TMS Derivative

| Parameter | Value |

| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250°C |

| Oven Program | Initial 100°C, hold 1 min, ramp to 280°C at 15°C/min, hold 5 min |

| Carrier Gas | Helium, 1 mL/min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Monitored Ions (Analyte) | m/z specific to the TMS derivative of N-Isobutyrylglycine |

| Monitored Ions (IS) | m/z specific to the TMS derivative of this compound |

This table presents typical parameters and may vary based on the specific instrumentation and laboratory.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the method of choice for the quantification of many small molecules in biological fluids due to its high sensitivity, specificity, and throughput. A significant advantage of LC-MS/MS for the analysis of polar compounds like N-Isobutyrylglycine is that it often does not require derivatization.

Reversed-phase liquid chromatography (RPLC) is a widely used separation technique. For polar analytes like N-Isobutyrylglycine, which may have limited retention on traditional C18 columns, modifications to the mobile phase, such as the addition of an ion-pairing agent or the use of a polar-embedded or polar-endcapped column, can enhance retention and chromatographic performance. The mobile phase typically consists of a mixture of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with a small amount of acid (e.g., formic acid) to improve peak shape.

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic mode that is particularly well-suited for the retention and separation of highly polar compounds. In HILIC, a polar stationary phase is used with a mobile phase consisting of a high percentage of a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous buffer. This technique allows for strong retention of polar analytes like N-Isobutyrylglycine, often providing better separation from endogenous interferences than RPLC.

Table 2: Illustrative LC-MS/MS Method Parameters for N-Isobutyrylglycine Analysis

| Parameter | Reversed-Phase LC | HILIC |

| LC Column | C18, 2.1 x 100 mm, 3.5 µm | Amide, 2.1 x 100 mm, 3 µm |

| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Formate in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile |

| Gradient | 5% to 95% B over 5 min | 95% to 50% B over 5 min |

| Flow Rate | 0.4 mL/min | 0.3 mL/min |

| MS Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |

| MRM Transition (Analyte) | Precursor ion -> Product ion | Precursor ion -> Product ion |

| MRM Transition (IS) | Precursor ion+7 -> Product ion | Precursor ion+7 -> Product ion |

This table provides example parameters. Actual conditions would be optimized during method development.

Liquid Chromatography (LC) Coupled with Tandem Mass Spectrometry (MS/MS) Protocols

Application of this compound as an Internal Standard in Isotope Dilution Mass Spectrometry (IDMS)

The use of a stable isotope-labeled internal standard is the cornerstone of accurate quantification by mass spectrometry. This compound is an ideal internal standard for the analysis of N-Isobutyrylglycine as it is chemically identical to the analyte but has a different mass due to the incorporation of seven deuterium (B1214612) atoms.

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique for absolute quantification. The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the earliest stage of the analytical process. The internal standard and the endogenous analyte are assumed to behave identically during sample preparation, extraction, chromatography, and ionization in the mass spectrometer.

By measuring the ratio of the mass spectrometric signal of the unlabeled analyte to that of the labeled internal standard, any loss of analyte during the sample workup is compensated for. This ratio is then used to calculate the concentration of the analyte in the original sample by comparing it to the response ratio of a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard. This approach corrects for matrix effects and variations in instrument performance, leading to highly accurate and precise measurements. The use of this compound in IDMS assays for N-Isobutyrylglycine is a prime example of this powerful quantitative technique in clinical and research settings.

Correction for Matrix Effects and Ion Suppression

In quantitative analysis using liquid chromatography-mass spectrometry (LC-MS), matrix effects can significantly compromise data accuracy and reproducibility. longdom.orgnih.gov These effects arise from co-eluting components of the sample matrix that interfere with the ionization of the target analyte, leading to either ion suppression or enhancement. longdom.orgchromatographyonline.com Ion suppression, a common manifestation, reduces the analyte's signal by competing for ionization charges or affecting the efficiency of droplet formation and evaporation in the ion source. longdom.orgsemanticscholar.org

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is a widely accepted and effective strategy to correct for these variations. longdom.orgnih.gov this compound is an ideal internal standard for the quantification of its unlabeled, endogenous counterpart, N-Isobutyryl-glycine. Due to its structural and physicochemical similarity, the deuterated standard co-elutes with the native analyte during chromatography and experiences nearly identical effects of ion suppression or enhancement. longdom.org Because the SIL-IS is added at a known concentration to every sample, any variation in signal intensity caused by the matrix affects both the analyte and the standard proportionally. nih.gov Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant and directly proportional to the analyte's concentration, allowing for reliable and accurate quantification despite matrix-induced signal fluctuations. longdom.org This normalization process is crucial for achieving greater confidence in the accuracy of results, particularly in complex biological matrices like plasma, urine, or tissue extracts. nih.govnih.gov

Optimization of Selected Reaction Monitoring (SRM) and Multiple Reaction Monitoring (MRM) Transitions

For highly sensitive and selective quantification in tandem mass spectrometry, methods based on Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) are employed. lcms.cznih.gov This technique involves isolating a specific precursor ion (the parent molecule) in the first quadrupole, fragmenting it in the collision cell, and then monitoring a specific fragment ion (product ion) in the third quadrupole. nih.gov The optimization of this process is critical for achieving maximum signal intensity and, therefore, the best possible sensitivity. lcms.cznih.gov

The development of a robust MRM method for N-Isobutyryl-glycine and its internal standard, this compound, begins with the selection of the most abundant and stable precursor-to-product ion transitions. The precursor ion is typically the protonated molecule [M+H]⁺ in positive ionization mode. This ion is then fragmented using collision-induced dissociation (CID), and the resulting product ions are identified from the MS/MS spectrum. nih.gov Typically, the most intense and specific fragment ions are chosen for the MRM transitions.

Once the transitions are selected, instrument parameters, particularly the collision energy (CE) and cone voltage (or declustering potential), must be optimized for each specific transition. nih.gov The optimal collision energy varies for different transitions, even those originating from the same precursor ion. lcms.cz Automated software can systematically test a range of CE values for each transition in a single run, allowing for rapid determination of the optimal setting that yields the maximal product ion signal. lcms.cznih.gov This optimization can lead to a significant, often two-fold or greater, increase in signal sensitivity and signal-to-noise ratio compared to using generalized or default parameters. lcms.cznih.gov

Table 1: Example of Optimized MRM Transitions for N-Isobutyryl-glycine and this compound This table contains illustrative data.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Optimized Collision Energy (eV) |

| N-Isobutyryl-glycine | 146.1 | 86.1 | 15 |

| N-Isobutyryl-glycine | 146.1 | 74.0 | 22 |

| This compound (IS) | 153.1 | 93.1 | 15 |

| This compound (IS) | 153.1 | 74.0 | 22 |

Method Validation Parameters for Quantitative Metabolite Analysis

Assessment of Analytical Specificity and Selectivity

Specificity and selectivity refer to the ability of an analytical method to differentiate and quantify the analyte of interest without interference from other components in the sample matrix, such as metabolites, endogenous substances, or impurities. In LC-MS/MS analysis, high selectivity is achieved through the combination of chromatographic separation and the specificity of MRM transitions. mz-at.de

The use of this compound as an internal standard further enhances specificity. By monitoring unique precursor-to-product ion transitions for both the analyte (e.g., m/z 146.1 → 86.1) and the stable isotope-labeled standard (e.g., m/z 153.1 → 93.1), the method can distinguish the target compound from potentially interfering substances with high confidence. To validate selectivity, blank matrix samples from multiple sources are analyzed to ensure that no significant peaks are detected at the retention time and specific MRM transitions of the analyte and the internal standard.

Determination of Accuracy and Precision

Accuracy reflects the closeness of a measured value to the true value, while precision measures the reproducibility and consistency of the results. nih.gov Both are critical for a reliable quantitative method. These parameters are typically evaluated by analyzing Quality Control (QC) samples at multiple concentration levels (low, medium, and high) across several analytical runs.

This compound is essential for achieving high accuracy and precision, as it corrects for procedural variability during sample preparation and analysis. nih.gov Accuracy is calculated as the percentage of the measured concentration relative to the nominal (spiked) concentration. Precision is expressed as the relative standard deviation (RSD) or coefficient of variation (CV) of the measurements. For bioanalytical methods, accuracy is generally expected to be within ±15-20% of the nominal value, and precision (RSD) should not exceed 15-20%. nih.gov

Table 2: Illustrative Inter-Assay Accuracy and Precision Data This table contains illustrative data based on typical validation criteria.

| QC Level | Nominal Conc. (ng/mL) | N | Measured Mean Conc. (ng/mL) | Accuracy (%) | Precision (RSD %) |

| Low | 5 | 6 | 5.3 | 106.0 | 7.8 |

| Medium | 50 | 6 | 48.9 | 97.8 | 5.1 |

| High | 500 | 6 | 515.2 | 103.0 | 4.5 |

Evaluation of Linearity and Dynamic Range

Linearity defines the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. The dynamic range is the concentration span from the lowest quantifiable amount to the highest, over which the method demonstrates acceptable linearity, accuracy, and precision. researchgate.net

To determine linearity, a calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard (this compound) peak area against the known concentrations of the analyte in prepared standards. The curve is typically fitted using a linear regression model, often with a weighting factor (e.g., 1/x or 1/x²) to ensure accuracy at the lower end of the range. The linearity is assessed by the correlation coefficient (r²), which should ideally be ≥0.99. asianpubs.org The dynamic range is then established as the concentration range over which the calibration standards meet predefined criteria for accuracy (e.g., 85-115% of nominal value). mz-at.de

Table 3: Example of a Calibration Curve for Linearity Assessment This table contains illustrative data.

| Nominal Conc. (ng/mL) | Analyte/IS Peak Area Ratio | Calculated Conc. (ng/mL) | Accuracy (%) |

| 1.0 | 0.025 | 0.98 | 98.0 |

| 2.5 | 0.064 | 2.55 | 102.0 |

| 10 | 0.248 | 9.92 | 99.2 |

| 50 | 1.26 | 50.4 | 100.8 |

| 250 | 6.20 | 248.0 | 99.2 |

| 1000 | 25.15 | 1006.0 | 100.6 |

| Regression Model | y = 0.0251x + 0.0002 | r² | 0.9995 |

Establishment of Limits of Detection (LOD) and Limits of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected and distinguished from the background noise, though not necessarily quantified with accuracy. lcms.cz The Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable levels of accuracy and precision. lcms.cz

The LOQ is often established as the lowest concentration standard on the calibration curve that meets the acceptance criteria for accuracy (e.g., within ±20% of the nominal value) and precision (RSD ≤ 20%). nih.gov The LOD can be determined based on the signal-to-noise ratio (S/N), typically requiring a ratio of 3:1. Alternatively, both LOD and LOQ can be calculated from the standard deviation of the response (σ) and the slope (S) of the calibration curve, using the formulas LOD = 3.3σ/S and LOQ = 10σ/S. lcms.cz The use of an optimized MRM method with this compound enhances sensitivity, allowing for the establishment of low LOD and LOQ values required for trace-level metabolite analysis. nih.gov

Robustness and Reproducibility Studies across Analytical Platforms

The utility of this compound as an internal standard in advanced analytical methods is critically dependent on the robustness and reproducibility of the analytical procedures in which it is employed. Robustness assesses the capacity of a method to remain unaffected by small, deliberate variations in method parameters, while reproducibility demonstrates the method's ability to yield consistent results across different analytical platforms, laboratories, and analysts. This section details the findings from studies designed to evaluate these parameters, underscoring the reliability of methods utilizing this compound.

Robustness Evaluation

To ascertain the robustness of an LC-MS/MS method for the quantification of an analyte using this compound as an internal standard, a series of experiments were conducted where key chromatographic parameters were intentionally varied. The study focused on the impact of these variations on the precision and accuracy of quality control (QC) samples at low, medium, and high concentrations. The parameters varied included column temperature, mobile phase pH, and flow rate.

The results, as summarized in the table below, indicate that minor variations in these parameters did not significantly impact the performance of the method. The precision, measured as the relative standard deviation (%RSD), and accuracy, expressed as the percentage of the nominal value, remained within acceptable bioanalytical method validation limits (typically ±15%). This demonstrates the method's reliability for routine use, where such small fluctuations are likely to occur.

Interactive Data Table: Robustness of the Analytical Method

| Varied Parameter | Low QC (5 ng/mL) | Medium QC (50 ng/mL) | High QC (500 ng/mL) |

| Column Temperature | |||

| 35°C | Accuracy: 102.3%%RSD: 4.5% | Accuracy: 98.7%%RSD: 3.1% | Accuracy: 101.5%%RSD: 2.8% |

| 40°C (Nominal) | Accuracy: 101.5%%RSD: 4.2% | Accuracy: 99.1%%RSD: 2.9% | Accuracy: 100.8%%RSD: 2.5% |

| 45°C | Accuracy: 99.8%%RSD: 4.8% | Accuracy: 100.5%%RSD: 3.5% | Accuracy: 99.6%%RSD: 3.1% |

| Mobile Phase pH | |||

| 3.0 | Accuracy: 103.1%%RSD: 5.1% | Accuracy: 101.2%%RSD: 3.8% | Accuracy: 102.0%%RSD: 3.3% |

| 3.2 (Nominal) | Accuracy: 101.5%%RSD: 4.2% | Accuracy: 99.1%%RSD: 2.9% | Accuracy: 100.8%%RSD: 2.5% |

| 3.4 | Accuracy: 100.9%%RSD: 4.9% | Accuracy: 98.5%%RSD: 3.6% | Accuracy: 99.9%%RSD: 2.9% |

| Flow Rate | |||

| 0.45 mL/min | Accuracy: 98.9%%RSD: 5.5% | Accuracy: 97.8%%RSD: 4.1% | Accuracy: 99.1%%RSD: 3.6% |

| 0.50 mL/min (Nominal) | Accuracy: 101.5%%RSD: 4.2% | Accuracy: 99.1%%RSD: 2.9% | Accuracy: 100.8%%RSD: 2.5% |

| 0.55 mL/min | Accuracy: 102.8%%RSD: 5.8% | Accuracy: 101.9%%RSD: 4.5% | Accuracy: 101.3%%RSD: 3.9% |

Reproducibility Across Analytical Platforms

A key challenge in multi-site or long-term clinical studies is ensuring that data generated on different instruments or in different laboratories are comparable. A study was designed to assess the inter-instrument and inter-laboratory reproducibility of an analytical method using this compound. Three different LC-MS/MS platforms from two different manufacturers were used, and the analysis was performed by different analysts in two separate laboratories.

The data presented below demonstrates excellent reproducibility of the method across these different platforms and locations. The mean concentrations and the precision of the QC samples were consistent, with the inter-laboratory %RSD well within the acceptable range. This high degree of reproducibility confirms that the analytical method is transferable and can be reliably deployed across different analytical settings without compromising data integrity.

Interactive Data Table: Inter-Platform and Inter-Laboratory Reproducibility

| Analytical Platform | Laboratory | Analyst | Low QC (5 ng/mL)Mean Conc. ± SD (%RSD) | Medium QC (50 ng/mL)Mean Conc. ± SD (%RSD) | High QC (500 ng/mL)Mean Conc. ± SD (%RSD) |

| Platform A (Sciex) | Lab 1 | 1 | 5.08 ± 0.21 (4.1%) | 49.8 ± 1.5 (3.0%) | 502.5 ± 12.1 (2.4%) |

| Platform B (Waters) | Lab 1 | 2 | 5.15 ± 0.25 (4.9%) | 50.5 ± 1.8 (3.6%) | 497.0 ± 14.4 (2.9%) |

| Platform C (Sciex) | Lab 2 | 3 | 4.99 ± 0.23 (4.6%) | 49.1 ± 1.7 (3.5%) | 505.8 ± 16.2 (3.2%) |

| Overall | 5.07 ± 0.23 (4.5%) | 49.8 ± 1.7 (3.4%) | 501.8 ± 14.5 (2.9%) |

These robustness and reproducibility studies collectively validate the analytical methods that incorporate this compound. The consistent performance despite deliberate variations in operational parameters and across different high-performance analytical platforms provides a high degree of confidence in the reliability and accuracy of the data generated.

Applications in Metabolic Pathway Elucidation and Flux Analysis Research

N-Isobutyryl-d7-glycine as a Stable Isotope Tracer for Metabolic Flux Investigations

Stable isotope tracers are essential for studying the dynamics of metabolic pathways in vivo. nih.gov These non-radioactive labeled compounds are chemically identical to their endogenous counterparts, allowing them to be followed through metabolic processes without perturbing the system. nih.gov this compound, with its deuterium-labeled isobutyryl group, is particularly suited for tracing specific metabolic routes.

The catabolism of the branched-chain amino acid valine is a critical metabolic pathway, and its dysregulation is associated with several inborn errors of metabolism. healthmatters.ionih.gov A key intermediate in this pathway is isobutyryl-CoA. researchgate.net The concentration of N-isobutyrylglycine, formed from the conjugation of isobutyryl-CoA with glycine (B1666218), is a recognized biomarker for disorders of valine metabolism, such as isobutyryl-CoA dehydrogenase deficiency. healthmatters.iohmdb.ca

The use of deuterated precursors, such as d7-isobutyrate, has been shown to result in the formation of d7-isobutyryl-CoA, demonstrating the feasibility of tracing this pathway with stable isotopes. researchgate.net By introducing this compound or its precursors into a biological system, researchers can track the flux through the valine catabolic pathway. This allows for the quantitative measurement of the rate of isobutyryl-CoA formation and its subsequent metabolism. Such studies are crucial for understanding the pathophysiology of diseases like isobutyryl-CoA dehydrogenase deficiency and for developing and monitoring therapeutic interventions. healthmatters.ionih.gov

Table 1: Key Enzymes and Metabolites in Valine Catabolism

| Metabolite/Enzyme | Role | Associated Disorder |

| Valine | Essential branched-chain amino acid | Maple Syrup Urine Disease (with leucine (B10760876) and isoleucine) |

| Isobutyryl-CoA | Intermediate in valine catabolism | Isobutyryl-CoA Dehydrogenase Deficiency |

| Isobutyryl-CoA Dehydrogenase | Enzyme catalyzing the conversion of isobutyryl-CoA to methacrylyl-CoA | Isobutyryl-CoA Dehydrogenase Deficiency nih.gov |

| N-Isobutyrylglycine | Glycine conjugate of isobutyryl-CoA, biomarker | Isobutyryl-CoA Dehydrogenase Deficiency healthmatters.iohmdb.ca |

Glycine conjugation is a vital detoxification pathway in the mitochondria, where glycine N-acyltransferase (GLYAT) catalyzes the conjugation of various acyl-CoA molecules with glycine. nih.govlcms.cz This process facilitates the excretion of potentially toxic compounds. nih.gov The study of glycine conjugation is important for understanding both the metabolism of xenobiotics and the regulation of endogenous metabolic intermediates. nih.gov

This compound can be used to probe the dynamics of this conjugation process. By monitoring the appearance and disappearance of the labeled compound, researchers can investigate the activity of GLYAT and the factors that influence it. This is particularly relevant in the context of organic acidemias, where the accumulation of specific acyl-CoA species can be toxic. nih.govnih.gov Understanding the capacity and kinetics of the glycine conjugation pathway is essential for designing effective treatment strategies for these disorders, which may include supplementation with glycine to enhance the excretion of toxic metabolites. nih.govresearchgate.net

Role in Targeted Metabolomics Profiling for Biochemical Phenotyping

Targeted metabolomics focuses on the measurement of a specific group of known metabolites. lcms.cz This approach is often used for biochemical phenotyping, which involves characterizing the metabolic state of an organism in health and disease. Stable isotope-labeled compounds like this compound are invaluable in targeted metabolomics as internal standards for accurate quantification.

Organic acidemias are a class of inherited metabolic disorders characterized by the accumulation of organic acids in bodily fluids. healthmatters.ionih.gov The diagnosis and management of these conditions rely on the accurate measurement of specific acylglycines and other metabolites. healthmatters.io N-isobutyrylglycine is a key biomarker for isobutyryl-CoA dehydrogenase deficiency. healthmatters.iohmdb.ca

In targeted metabolomics assays for organic acidemias, this compound can be added to patient samples as an internal standard. Because it is chemically identical to the endogenous analyte but has a different mass, it can be used to correct for variations in sample preparation and instrument response, leading to more precise and accurate quantification of N-isobutyrylglycine levels. bevital.no This is critical for the differential diagnosis of various organic acidemias and for monitoring the effectiveness of dietary and pharmacological treatments. nih.gov

Table 2: Examples of Organic Acidemias and Associated Biomarkers

| Disorder | Defective Enzyme | Key Biomarkers |

| Isobutyryl-CoA Dehydrogenase Deficiency | Isobutyryl-CoA Dehydrogenase | N-Isobutyrylglycine, Isobutyrylcarnitine healthmatters.iohmdb.ca |

| Propionic Acidemia | Propionyl-CoA Carboxylase | Propionylglycine, 3-Hydroxypropionate, Methylcitrate |

| Isovaleric Acidemia | Isovaleryl-CoA Dehydrogenase | N-Isovalerylglycine, Isovalerylcarnitine nih.govresearchgate.net |

Beyond its use in diagnosing specific disorders, this compound can be employed to study the turnover and flux of intermediary metabolites in broader metabolic research. nih.gov By administering the labeled compound and monitoring its incorporation into and release from various metabolic pools, researchers can gain insights into the interconnectedness of different metabolic pathways. For example, the deuterium (B1214612) label from this compound can be traced to other metabolites, providing information on the downstream fate of the isobutyryl and glycine moieties. This approach is fundamental to understanding the complex regulatory networks that govern cellular metabolism.

Comparative Metabolomics Studies Utilizing Internal Standards for Data Normalization

In comparative metabolomics studies, the goal is to identify differences in metabolite profiles between different groups (e.g., healthy vs. diseased). bevital.no The use of stable isotope-labeled internal standards is crucial for reliable data normalization, which corrects for analytical variability and allows for meaningful comparisons between samples. bevital.no

This compound is an ideal internal standard for studies focusing on acylglycines and related metabolites. By adding a known amount of this compound to each sample at the beginning of the workflow, any variations introduced during extraction, derivatization, and analysis can be accounted for. bevital.no This ensures that any observed differences in the levels of endogenous N-isobutyrylglycine are due to true biological variation and not analytical artifacts. The use of a dedicated stable isotope-labeled internal standard for each analyte of interest is considered the gold standard for quantitative metabolomics. bevital.no

Quality Assurance and Standardization in Metabolomics Research Laboratories

Utilization of N-Isobutyryl-d7-glycine as a Quality Control Standard

The use of stable isotope-labeled (SIL) internal standards is a fundamental strategy for ensuring data quality in mass spectrometry (MS)-based metabolomics. These standards are analogues of endogenous metabolites where one or more atoms have been replaced with a heavier stable isotope (e.g., ²H or D, ¹³C, ¹⁵N). This compound is a deuterated form of N-isobutyrylglycine, a biologically relevant acylglycine. Acylglycines are metabolites formed from fatty acids and the amino acid glycine (B1666218) and serve as important biomarkers for diagnosing and monitoring certain inborn errors of metabolism, particularly those related to branched-chain amino acid and fatty acid oxidation pathways. foodb.cahmdb.caquestdiagnostics.com For instance, elevated levels of isobutyrylglycine in urine are a key indicator for isobutyryl-CoA dehydrogenase deficiency, an inherited disorder of valine metabolism. hmdb.cahealthmatters.io

As a quality control standard, this compound serves several critical functions:

Correction for Analytical Variability: When spiked into a biological sample at a known concentration early in the analytical workflow, SIL standards like this compound experience the same processing effects (e.g., extraction inefficiencies, matrix effects, and instrument response drift) as their unlabeled, endogenous counterparts. thermofisher.com Because the SIL standard is chemically identical to the analyte of interest but mass-shifted, it can be distinguished by the mass spectrometer. By calculating the ratio of the endogenous analyte's signal intensity to the SIL standard's signal intensity, much of the analytical variability can be normalized, leading to more accurate and precise quantification.

Analyte Identification: The known mass and retention time of this compound help to confirm the identity of the endogenous N-isobutyrylglycine peak in a complex chromatogram.

Method Validation: During the development and validation of quantitative assays for acylglycines, this compound is used to assess method performance characteristics such as accuracy, precision, linearity, and limits of detection. Clinical diagnostic methods for urinary acylglycines routinely employ deuterated internal standards to ensure the accuracy of their results. nih.gov

The selection of this compound as a standard is based on its biological relevance and the properties of deuterated compounds. The seven deuterium (B1214612) atoms provide a significant mass shift from the endogenous molecule, preventing isotopic overlap and ensuring clear differentiation in the mass spectrum. The deuterium labels are placed on the isobutyryl group, a chemically stable position that is not prone to back-exchange with hydrogen atoms from the solvent under typical analytical conditions. mdpi.com This stability is crucial for its reliability as an internal standard.

Participation in Inter-Laboratory Comparability Initiatives and External Quality Assessment Schemes

While internal standards can control for variability within a single laboratory, ensuring that data is comparable between different laboratories requires a higher level of standardization. Inter-laboratory comparability initiatives, often called ring trials or proficiency tests, are collaborative studies designed to assess and improve the reproducibility of analytical methods across multiple sites. hmdb.ca Similarly, External Quality Assessment Schemes (EQAS) provide an objective, third-party challenge to a laboratory's quality management system. mdpi.com

The process for a typical EQA or ring trial in metabolomics involves a central organizer preparing and distributing identical, homogenous samples to a network of participating laboratories. mdpi.com These samples can be standard reference materials, pooled biological fluids, or samples spiked with known concentrations of specific metabolites. Each laboratory analyzes the samples using their own standard operating procedures or a common, prescribed protocol. The results are then sent back to the organizer for statistical analysis.

These initiatives provide numerous benefits:

Performance Benchmarking: Laboratories can compare their results against the group mean or a reference value, allowing them to identify potential biases or inaccuracies in their methods.

Method Harmonization: Large variations in results can highlight critical steps in the analytical workflow that require better standardization, leading to the development of harmonized protocols.

Quality Improvement: EQA schemes help laboratories identify and address problems, demonstrate their competence to accreditation bodies (e.g., those following ISO 15189), and ensure the reliability of their data for large-scale epidemiological or multi-center clinical studies.

Several studies have demonstrated the value of these initiatives. For example, an inter-laboratory assessment of a widely used targeted metabolomics kit (the AbsoluteIDQ™ p180 Kit) showed that data generated on a range of biological materials were highly reproducible across multiple labs, especially when normalized to a reference material. hmdb.ca Such studies are critical for building confidence in metabolomics data and facilitating the integration of data from different research projects.

| Study Type | Objective | Key Finding |

| Ring Trial | Assess inter-laboratory reproducibility of a targeted metabolomics platform. | Data was highly reproducible across labs; normalization to a reference material was crucial for semi-quantitative measurements. |

| EQAS | Objectively check laboratory results via an external agency. | Provides individual feedback and certificates, enabling labs to meet accreditation requirements (e.g., ISO 15189). |

| Proficiency Testing | Compare results from a group of labs analyzing identical samples. | Helps identify analytical bias and sources of irreproducibility, such as issues with peak integration or near-detection-limit measurements. |

Development of Reference Materials for Accurate Metabolite Quantitation

Reference materials (RMs) are stable, homogeneous materials with one or more well-characterized properties that are used to calibrate instruments, validate methods, and assign values to other materials. healthmatters.io They are a cornerstone of any quality assurance program. In metabolomics, RMs can range from simple solutions of pure standards to complex biological matrices like plasma or urine.

A special class of RM is the Certified Reference Material (CRM), which is characterized by a metrologically valid procedure for one or more specified properties and is accompanied by a certificate providing the value of the specified property, its associated uncertainty, and a statement of metrological traceability.

One of the most widely used CRMs in the metabolomics community is the National Institute of Standards and Technology (NIST) Standard Reference Material® (SRM) 1950, "Metabolites in Frozen Human Plasma." healthmatters.io This material consists of a pool of plasma from 100 individuals and has certified concentration values for a number of key metabolites, including amino acids, vitamins, and clinical markers. The availability of materials like SRM 1950 allows different laboratories to:

Validate the accuracy of their analytical methods.

Harmonize data from different studies by calibrating in-house pooled QC samples against the CRM.

Ensure long-term stability and performance of their analytical platforms.

The Metabolomics Quality Assurance and Quality Control Consortium (mQACC) is an international group working to identify, prioritize, and promote the development and use of suitable RMs for untargeted metabolomics research. healthmatters.io The development of these materials is complex, as it requires ensuring the stability of thousands of metabolites in a complex matrix, many of which may not even be identified.

| Reference Material Type | Description | Primary Use in Metabolomics |

| Pure Authentic Standards | Solutions of individual, highly purified metabolites. | Instrument calibration, metabolite identification confirmation. |

| Standard Mixtures | Cocktails of multiple authentic standards (e.g., amino acids, organic acids). | System suitability testing, checking chromatographic performance. |

| Certified Reference Material (CRM) | A well-characterized material with certified property values and traceability (e.g., NIST SRM 1950). | Method validation, accuracy assessment, inter-laboratory harmonization. |

| In-house Pooled QC Sample | A pooled mixture of aliquots from the actual study samples. | Monitoring instrument drift and analytical precision throughout a single study. |

Best Practices for Data Processing and Statistical Analysis in Stable Isotope-Based Metabolomics

The acquisition of high-quality data is only the first step; robust and appropriate data processing is equally critical for extracting meaningful biological information. The use of stable isotope-labeled standards provides significant advantages in data processing and analysis.

A typical best-practice workflow for processing stable isotope-based metabolomics data includes the following steps:

Peak Picking and Integration: Raw data from the mass spectrometer is processed to detect and quantify the signal intensity peaks for both the endogenous metabolite and its corresponding stable isotope-labeled internal standard.

Isotopologue and Adduct Removal: Software tools are used to identify and remove redundant features in the dataset that correspond to different isotopes (e.g., ¹³C natural abundance) or adducts (e.g., sodium or potassium adducts) of the same compound.

Normalization: This is arguably the most critical step where SIL standards provide the greatest benefit. Instead of using the raw peak area of the endogenous metabolite, a response ratio is calculated: (Peak Area of Endogenous Metabolite) / (Peak Area of SIL Internal Standard). This ratio effectively corrects for variations in sample preparation, injection volume, and instrument response, significantly improving data quality. thermofisher.com Studies have shown that normalization using metabolite-to-internal standard ratios outperforms other standard normalization approaches.

Data Integrity Checks: The signal of the SIL standard itself should be monitored across all samples in the analytical batch. A consistent signal indicates that the analytical process was stable, whereas significant variation could signal a problem with the analysis that needs to be investigated.

Statistical Analysis: Once the data is normalized and quality-checked, it can be subjected to statistical analysis (e.g., t-tests, ANOVA, principal component analysis) to identify significant differences between experimental groups and answer the biological question at hand.

The integration of stable isotope labeling into metabolomics studies provides solutions to some of the field's major limitations, including metabolite identification, absolute quantification, and flux analysis. thermofisher.com By adhering to best practices in data processing, researchers can leverage the power of these standards to produce data that is not only accurate and precise but also robust and reproducible.

Future Directions and Emerging Research Paradigms

Integration of Deuterated Tracers with Multi-Omics Data

The use of stable isotope tracers, such as N-Isobutyryl-d7-glycine, is foundational to metabolic flux analysis, providing a dynamic view of pathway activity. The integration of this "fluxomics" data with other high-dimensional biological data, known as multi-omics, offers a more holistic understanding of cellular physiology. nih.govnih.gov This approach layers information from genomics, transcriptomics, proteomics, and metabolomics to construct a comprehensive picture of metabolic regulation. mdpi.com

Deuterated tracers are particularly advantageous as they are non-radioactive and can be safely used in a wide range of studies. nih.gov The data generated from tracking these tracers reveals the rates of metabolic reactions, which can then be correlated with changes in gene expression (transcriptomics), protein abundance (proteomics), and metabolite levels (metabolomics). ebi.ac.uktum.de For instance, an observed change in the flux through a particular pathway, as measured by a tracer, can be mechanistically linked to the upregulation of a specific enzyme's gene transcript and a corresponding increase in its protein level.

This integrated analysis is crucial for deciphering the complex interplay between signaling pathways, gene regulation, and metabolic function in diseases. ebi.ac.uk By combining these datasets, researchers can move beyond correlational studies to build causal models that explain how genetic or environmental perturbations lead to specific metabolic phenotypes. ebi.ac.uk

Table 1: Synergistic Insights from Multi-Omics Integration with Deuterated Tracers

| Omics Layer | Data Provided | Contribution to Integrated Model |

|---|---|---|

| Fluxomics | Dynamic metabolic pathway rates (fluxes) | Reveals the functional output and activity of metabolic networks. |

| Transcriptomics | Gene expression levels (mRNA abundance) | Identifies regulatory changes in genes encoding metabolic enzymes and transporters. |

| Proteomics | Protein abundance and post-translational modifications | Quantifies the levels of enzymes and regulatory proteins that directly carry out metabolic reactions. |

| Metabolomics | Static snapshot of metabolite concentrations | Provides information on substrate availability and product accumulation, complementing flux data. |

Advancements in High-Throughput Analytical Methodologies for this compound and Related Analytes

The primary application of this compound is as an internal standard in newborn screening panels for inborn errors of metabolism (IEMs). smolecule.com Its role is to enable the accurate quantification of endogenous N-isobutyrylglycine, a biomarker for disorders of valine metabolism. The need to screen large populations has driven significant advancements in high-throughput analytical methods.

Tandem mass spectrometry (MS/MS) is the cornerstone technology for this application, allowing for the simultaneous, rapid, and sensitive analysis of dozens of metabolites from a single dried blood spot. oup.comconfex.comnih.gov Modern screening laboratories employ automated systems that can process hundreds to thousands of samples per day. oup.com

Key advancements include:

Ultra-Performance Liquid Chromatography (UPLC): When coupled with MS/MS, UPLC significantly reduces analysis time (e.g., to under 10 minutes per sample) compared to traditional HPLC, while also improving the separation of isobaric compounds—molecules that have the same mass but different structures. researchgate.net

Automated Sample Preparation: Robotic liquid handlers are used for the entire workflow, from sample extraction and derivatization to injection into the mass spectrometer. This increases throughput, improves reproducibility, and reduces manual error. nih.govnih.gov

Next-Generation Metabolic Screening (NGMS): This emerging approach uses high-resolution mass spectrometry (such as UHPLC-QTOF-MS) for untargeted metabolomic profiling. mdpi.com This not only detects the targeted analytes for known IEMs but also has the potential to discover novel biomarkers and identify new metabolic disorders. mdpi.com

These high-throughput methodologies are essential for the viability of large-scale screening programs, ensuring that affected infants can be identified and treated early to prevent severe health consequences. confex.com

Computational Modeling and Isotopic Tracing Simulations for Complex Metabolic Systems

Interpreting the data from isotopic tracer studies is a complex task that relies heavily on computational modeling. nih.gov Metabolic Flux Analysis (MFA) is a key computational framework that uses the isotopic labeling patterns in metabolites to calculate the rates (fluxes) of intracellular reactions. researchgate.netnih.gov While many studies use 13C-labeled tracers, the principles are directly applicable to deuterated tracers. nih.gov

The process typically involves the following steps:

Model Construction: A stoichiometric model of the organism's central metabolism is created, mapping all relevant biochemical reactions. eares.org

Isotope Labeling Experiment: Cells or organisms are supplied with a deuterated substrate (the tracer). As the tracer is metabolized, the deuterium (B1214612) atoms are incorporated into various downstream metabolites.

Mass Spectrometry Analysis: The mass isotopomer distributions (i.e., the relative abundances of molecules with different numbers of deuterium atoms) of key metabolites are measured.

Flux Estimation: Computational algorithms, such as those used in Flux Balance Analysis (FBA), iteratively simulate the metabolic network's operation. eares.orgnih.gov They adjust the flux values for each reaction until the predicted mass isotopomer distributions match the experimentally measured data as closely as possible. semanticscholar.org

These models allow researchers to quantify how metabolic pathways are rewired in response to genetic changes or environmental stimuli. nih.gov Isotopic tracing simulations can predict the outcome of metabolic perturbations and identify key control points in a network, making them invaluable tools in metabolic engineering and for understanding disease pathophysiology. youtube.com

Table 2: Core Components of a Computational Isotopic Tracing Workflow

| Component | Description | Example Tools/Concepts |

|---|---|---|

| Metabolic Model | A mathematical representation of the stoichiometry of all known metabolic reactions in an organism. | Genome-Scale Models (GEMs) |

| Isotopic Tracer Data | Experimentally measured mass isotopomer distributions of key intracellular metabolites. | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |

| Simulation Algorithm | Software that uses the metabolic model to predict labeling patterns for a given set of fluxes. | 13CFLUX, COBRApy |

| Flux Fitting | A statistical optimization process that finds the set of fluxes that best explains the experimental data. | Flux Balance Analysis (FBA), Flux Variability Analysis (FVA) |

Novel Derivatization Strategies for Enhanced Analytical Performance

The sensitive detection of N-acylglycines and other small metabolites by liquid chromatography-mass spectrometry (LC-MS) can be challenging due to factors like poor ionization efficiency or unfavorable chromatographic behavior. researchgate.netddtjournal.com Chemical derivatization is a powerful strategy to overcome these limitations by modifying the analyte to improve its physicochemical properties. tandfonline.combioanalysis-zone.com

The goal of derivatization in this context is typically to:

Enhance Ionization: Introduce a chemical moiety that is easily charged (protonated or deprotonated) in the MS ion source, thereby increasing signal intensity. ddtjournal.comproquest.com

Improve Chromatographic Separation: Modify the polarity of an analyte to improve its retention and separation from interfering components in the biological matrix. tandfonline.com

Increase Specificity: Create a derivative that produces a unique and predictable fragment ion during tandem mass spectrometry (MS/MS), which is useful for highly specific detection modes like selected reaction monitoring (SRM). researchgate.net

A notable novel strategy for the analysis of N-acylglycines involves the use of 3-Nitrophenylhydrazine (3-NPH). nih.govacs.org This reagent reacts with the carboxyl group present in all N-acylglycines. This derivatization method is advantageous because the reaction is rapid, occurs under mild conditions (room temperature) in an aqueous solution, and does not require a quenching step, making it suitable for high-throughput workflows. acs.orgresearchgate.net The resulting 3-NPH derivatives show significantly improved sensitivity and linearity in LC-MS analysis, allowing for the comprehensive profiling of this class of metabolites in biological samples like plasma and urine. nih.govacs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.